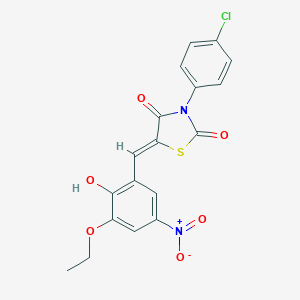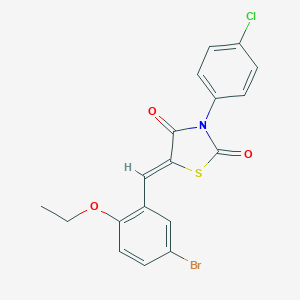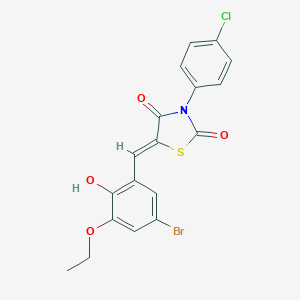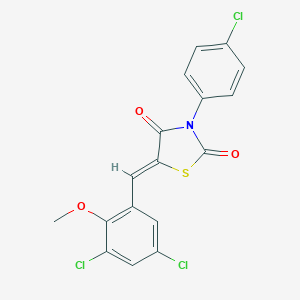![molecular formula C18H12ClNO4S B301205 Methyl 4-{[3-(3-chlorophenyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}benzoate](/img/structure/B301205.png)
Methyl 4-{[3-(3-chlorophenyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-{[3-(3-chlorophenyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}benzoate, also known as MCB, is a chemical compound that has been widely studied for its potential use in scientific research. MCB belongs to the thiazolidinone family of compounds and has been shown to have a range of biological effects, including anti-inflammatory, anti-tumor, and anti-bacterial properties. In
Wirkmechanismus
The mechanism of action of Methyl 4-{[3-(3-chlorophenyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}benzoate is not fully understood, but it is thought to involve the inhibition of the NF-κB signaling pathway, a key pathway involved in inflammation and cancer. Methyl 4-{[3-(3-chlorophenyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}benzoate has also been shown to inhibit the activity of COX-2, an enzyme involved in the production of inflammatory prostaglandins.
Biochemical and Physiological Effects:
Methyl 4-{[3-(3-chlorophenyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}benzoate has been shown to have a range of biochemical and physiological effects. In animal models, Methyl 4-{[3-(3-chlorophenyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}benzoate has been shown to reduce inflammation, inhibit tumor growth, and improve bacterial clearance. Methyl 4-{[3-(3-chlorophenyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}benzoate has also been shown to have an effect on the immune system, with studies showing that it can modulate the activity of immune cells such as macrophages and T cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Methyl 4-{[3-(3-chlorophenyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}benzoate in lab experiments is its relatively low cost and ease of synthesis. Additionally, Methyl 4-{[3-(3-chlorophenyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}benzoate has been shown to have a range of biological effects, making it a versatile compound for use in a variety of experiments. However, one limitation of using Methyl 4-{[3-(3-chlorophenyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}benzoate is its low solubility in water, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several potential future directions for research on Methyl 4-{[3-(3-chlorophenyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}benzoate. One area of interest is its potential use as an anti-tumor agent, with further studies needed to explore its efficacy in different types of cancer. Additionally, Methyl 4-{[3-(3-chlorophenyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}benzoate could be studied further for its potential use as an anti-inflammatory and antibacterial agent, with the aim of developing new treatments for diseases such as arthritis and bacterial infections. Finally, the mechanism of action of Methyl 4-{[3-(3-chlorophenyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}benzoate could be further elucidated, with the aim of identifying new targets for drug development.
Synthesemethoden
The synthesis of Methyl 4-{[3-(3-chlorophenyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}benzoate involves the reaction of 4-bromomethylbenzoic acid with 3-(3-chlorophenyl)-2-thioxo-4-thiazolidinone in the presence of a base such as potassium carbonate. The resulting product is then treated with methyl iodide to produce Methyl 4-{[3-(3-chlorophenyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}benzoate. The overall yield of Methyl 4-{[3-(3-chlorophenyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}benzoate is around 50%, and the purity of the compound can be improved through recrystallization.
Wissenschaftliche Forschungsanwendungen
Methyl 4-{[3-(3-chlorophenyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}benzoate has been studied for its potential use in a range of scientific research applications. One area of interest is its anti-inflammatory properties, which have been shown to be effective in reducing inflammation in animal models of arthritis and colitis. Methyl 4-{[3-(3-chlorophenyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}benzoate has also been studied for its potential use as an anti-tumor agent, with promising results in animal models of cancer. Additionally, Methyl 4-{[3-(3-chlorophenyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}benzoate has been shown to have antibacterial properties, making it a potential candidate for the development of new antibiotics.
Eigenschaften
Produktname |
Methyl 4-{[3-(3-chlorophenyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}benzoate |
|---|---|
Molekularformel |
C18H12ClNO4S |
Molekulargewicht |
373.8 g/mol |
IUPAC-Name |
methyl 4-[(Z)-[3-(3-chlorophenyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl]benzoate |
InChI |
InChI=1S/C18H12ClNO4S/c1-24-17(22)12-7-5-11(6-8-12)9-15-16(21)20(18(23)25-15)14-4-2-3-13(19)10-14/h2-10H,1H3/b15-9- |
InChI-Schlüssel |
CXRAENBSNNRIPE-DHDCSXOGSA-N |
Isomerische SMILES |
COC(=O)C1=CC=C(C=C1)/C=C\2/C(=O)N(C(=O)S2)C3=CC(=CC=C3)Cl |
SMILES |
COC(=O)C1=CC=C(C=C1)C=C2C(=O)N(C(=O)S2)C3=CC(=CC=C3)Cl |
Kanonische SMILES |
COC(=O)C1=CC=C(C=C1)C=C2C(=O)N(C(=O)S2)C3=CC(=CC=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(4-Bromo-2-{[3-(4-chlorophenyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid](/img/structure/B301124.png)
![Ethyl (2-chloro-4-{[3-(4-chlorophenyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetate](/img/structure/B301125.png)


![5-[4-(Allyloxy)benzylidene]-3-(4-chlorophenyl)-1,3-thiazolidine-2,4-dione](/img/structure/B301128.png)
![(2-chloro-4-{(Z)-[3-(4-chlorophenyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-6-methoxyphenoxy)acetic acid](/img/structure/B301131.png)
![2-Chloro-5-(5-{[3-(4-chlorophenyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoic acid](/img/structure/B301133.png)

![3-(4-Chlorophenyl)-5-{[5-(phenylsulfanyl)-2-furyl]methylene}-1,3-thiazolidine-2,4-dione](/img/structure/B301137.png)
![2-[(2-Chloro-4-{[3-(4-chlorophenyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)methyl]benzonitrile](/img/structure/B301139.png)
![(5Z)-3-(4-chlorophenyl)-5-{3-ethoxy-4-[(3-fluorobenzyl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B301140.png)
![(5Z)-5-{4-[(4-chlorobenzyl)oxy]-3-methoxybenzylidene}-3-(4-chlorophenyl)-1,3-thiazolidine-2,4-dione](/img/structure/B301141.png)
